molecular formula C15H15NO2 B3149623 n-(2,6-Dimethylphenyl)-2-hydroxybenzamide CAS No. 67520-11-0

n-(2,6-Dimethylphenyl)-2-hydroxybenzamide

Katalognummer: B3149623
CAS-Nummer: 67520-11-0
Molekulargewicht: 241.28 g/mol
InChI-Schlüssel: OEVSZXUCOOWVOO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,6-Dimethylphenyl)-2-hydroxybenzamide is a useful research compound. Its molecular formula is C15H15NO2 and its molecular weight is 241.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 151061. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Applications

N-(2,6-Dimethylphenyl)-2-hydroxybenzamide has been studied for its potential use in treating epilepsy and seizures. Afolabi and Okolie (2013) explored the anticonvulsant activities of N-(2,6-Dimethylphenyl)-substituted benzamides, highlighting their effectiveness against pentylenetetrazole-induced seizures in rats (Afolabi & Okolie, 2013). Similarly, Robertson et al. (1991) examined the synthesis and pharmacological evaluation of ameltolide, an analogue of this compound, demonstrating its significant anticonvulsant properties (Robertson et al., 1991).

Pharmacological Research

Pharmacological studies, such as those by Yogeeswari et al. (2005), have shown that various N-(2,6-Dimethylphenyl)-substituted compounds possess wide-spectrum anticonvulsant activities, with some compounds also showing no neurotoxicity or hepatotoxicity (Yogeeswari et al., 2005). Research by Rodrigues et al. (2016) has also explored N-acylhydrazone derivatives of the compound as potential histone deacetylase inhibitors for cancer treatment (Rodrigues et al., 2016).

Luminescence Sensing and Molecular Structures

Shi et al. (2015) investigated dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks, which include structures related to this compound, for their potential as fluorescence sensors (Shi et al., 2015). Gowda et al. (2008) focused on the conformational aspects of similar compounds, contributing to the understanding of their molecular structures (Gowda et al., 2008).

Other Applications

  • Research on α,ω-bis(2,6-dimethylphenol)-poly(2,6-dimethyl-1,4-phenylene oxide) by Percec and Wang (1990) explored the polymerization processes involving derivatives of this compound (Percec & Wang, 1990).
  • Imramovský et al. (2013) examined the antiproliferative and cytotoxic activity of substituted 2-hydroxy-N-(arylalkyl)benzamides in cancer cell lines, demonstrating their potential in cancer therapy (Imramovský et al., 2013).

Eigenschaften

IUPAC Name

N-(2,6-dimethylphenyl)-2-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-10-6-5-7-11(2)14(10)16-15(18)12-8-3-4-9-13(12)17/h3-9,17H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEVSZXUCOOWVOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90986905
Record name N-(2,6-Dimethylphenyl)-2-hydroxybenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90986905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67520-11-0
Record name 2',6'-Salicyloxylidide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151061
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2,6-Dimethylphenyl)-2-hydroxybenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90986905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
n-(2,6-Dimethylphenyl)-2-hydroxybenzamide
Reactant of Route 2
Reactant of Route 2
n-(2,6-Dimethylphenyl)-2-hydroxybenzamide
Reactant of Route 3
Reactant of Route 3
n-(2,6-Dimethylphenyl)-2-hydroxybenzamide
Reactant of Route 4
Reactant of Route 4
n-(2,6-Dimethylphenyl)-2-hydroxybenzamide
Reactant of Route 5
Reactant of Route 5
n-(2,6-Dimethylphenyl)-2-hydroxybenzamide
Reactant of Route 6
Reactant of Route 6
n-(2,6-Dimethylphenyl)-2-hydroxybenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.